molecular formula C11H9F2N3O2 B13288280 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13288280
M. Wt: 253.20 g/mol
InChI Key: PKYRRTGAJKKGPZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different functional groups.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

    1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the difluoromethyl group, which may affect its stability and reactivity.

    5-(Difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the benzyl group, which may influence its binding affinity and selectivity.

Uniqueness: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the benzyl and difluoromethyl groups. These functional groups contribute to its enhanced stability, bioavailability, and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

1-benzyl-5-(difluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H9F2N3O2/c12-10(13)9-8(11(17)18)14-15-16(9)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,17,18)

InChI Key

PKYRRTGAJKKGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(F)F

Origin of Product

United States

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